Zuclopenthixol Succinate Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

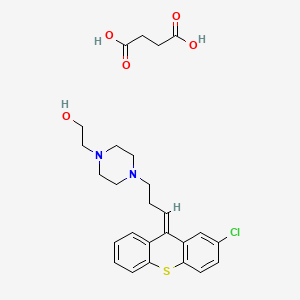

Zuclopenthixol Succinate Salt: is a compound belonging to the thioxanthene class of typical antipsychotic drugs. It is primarily used in the treatment of schizophrenia and other mental disorders. The compound is a mixture of cis-clopenthixol and trans-clopenthixol, with the trans isomer being less anti-dopaminergic .

作用机制

Target of Action

Zuclopenthixol Succinate Salt, also known as trans-Clopenthixol Succinate Salt, is an antipsychotic agent . The primary targets of Zuclopenthixol are D1 and D2 dopamine receptors , 5-hydroxytryptamine receptor 2A , and alpha-1A adrenergic receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor control.

Biochemical Pathways

The antagonism of D1 and D2 dopamine receptors by Zuclopenthixol leads to changes in several biochemical pathways. These changes can affect the release of other neurotransmitters, alter neuronal firing rates, and impact various downstream effects related to mood and behavior .

Pharmacokinetics

Zuclopenthixol has an oral bioavailability of 49% . It is extensively bound to plasma proteins (98%) and is metabolized in the liver, primarily by Cytochrome P450 2D6 . The elimination half-life of oral Zuclopenthixol is approximately 20 hours, while for intramuscular injection, it is around 19 days . The compound is primarily excreted in the feces .

Result of Action

The antagonism of dopamine, adrenergic, and serotonin receptors by Zuclopenthixol results in a reduction of psychotic symptoms, such as hallucinations and delusions . In addition to its antipsychotic effects, Zuclopenthixol has been found to inhibit the proliferation of various melanoma cell lines by causing cell cycle arrest in the G0/G1 phase and inducing mitochondrial-mediated intrinsic apoptosis .

Action Environment

The action, efficacy, and stability of Zuclopenthixol can be influenced by various environmental factors. For instance, the metabolism of Zuclopenthixol can be increased when combined with certain medications, such as Hydrocortisone succinate . Furthermore, individual differences in the expression and function of the Cytochrome P450 2D6 enzyme, which can be influenced by genetic factors, can affect the metabolism and, consequently, the effectiveness of Zuclopenthixol .

生化分析

Biochemical Properties

Zuclopenthixol Succinate Salt exhibits significant biochemical properties that contribute to its role in biochemical reactions. It primarily interacts with dopamine receptors, specifically D1 and D2 receptors, acting as an antagonist . Additionally, it has a high affinity for alpha1-adrenergic and 5-HT2 receptors . These interactions inhibit the action of dopamine, which is essential in managing psychotic symptoms. The compound also exhibits weaker histamine H1 receptor blocking activity and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors .

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways by blocking dopamine receptors, which leads to a decrease in dopamine-mediated signaling . This blockade can alter gene expression and cellular metabolism, contributing to its antipsychotic effects. The compound’s interaction with alpha1-adrenergic and 5-HT2 receptors also impacts cell function, potentially influencing mood and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on D1 and D2 dopamine receptors . By binding to these receptors, it prevents dopamine from exerting its effects, thereby reducing psychotic symptoms. The compound’s high affinity for alpha1-adrenergic and 5-HT2 receptors further enhances its therapeutic profile . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound maintains its efficacy over extended periods, although its impact may diminish with prolonged use . The compound’s stability in various solvents and conditions also affects its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively manages psychotic symptoms without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including sedation and motor impairment . These dosage-dependent effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 . This metabolic pathway involves the oxidation of the compound, leading to its breakdown and elimination from the body . The interaction with these enzymes can influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound’s high protein binding affinity (98%) affects its distribution and localization within the body . This binding can influence its therapeutic effects and potential side effects .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound’s ability to bind to specific receptors and proteins directs it to particular cellular compartments, affecting its activity and function . Post-translational modifications and targeting signals also play a role in its subcellular localization .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of Zuclopenthixol Succinate Salt involves the reaction of 2-chlorothioxanthene with piperazine and subsequent reaction with succinic acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

化学反应分析

Types of Reactions: : Zuclopenthixol Succinate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are often employed.

Substitution: Halogenation reactions using reagents like chlorine or bromine are common.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

科学研究应用

Chemistry: : In chemistry, Zuclopenthixol Succinate Salt is used as a reference standard for analytical purposes. It is also studied for its reactivity and interaction with other chemical compounds .

Biology: : In biological research, this compound is used to study its effects on neurotransmitter systems, particularly dopamine receptors. It helps in understanding the biochemical pathways involved in mental disorders .

Medicine: : Medically, this compound is used in the treatment of schizophrenia and other psychotic disorders. It helps in managing symptoms such as hallucinations, delusions, and agitation .

Industry: : In the pharmaceutical industry, this compound is used in the formulation of antipsychotic medications. It is also involved in the development of new therapeutic agents targeting mental health disorders .

相似化合物的比较

Similar Compounds

Cis-Clopenthixol: Similar in structure but has stronger anti-dopaminergic effects.

Zuclopenthixol: Another thioxanthene derivative with similar therapeutic actions.

Flupenthixol: A related compound with similar uses in treating mental disorders.

Uniqueness: : Zuclopenthixol Succinate Salt is unique due to its specific isomeric form, which results in different pharmacological properties compared to its cis counterpart. Its balanced profile of receptor antagonism makes it a valuable compound in the treatment of schizophrenia and other mental disorders .

属性

IUPAC Name |

butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEAHHOXAMWWOW-RZFZGDDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

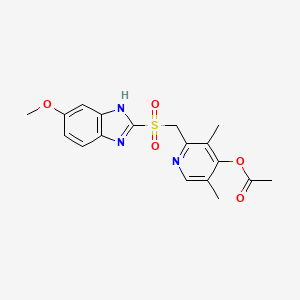

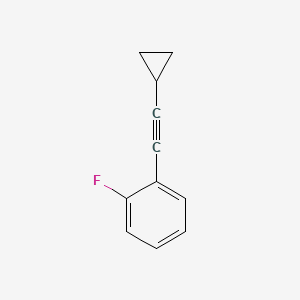

![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide](/img/structure/B587812.png)